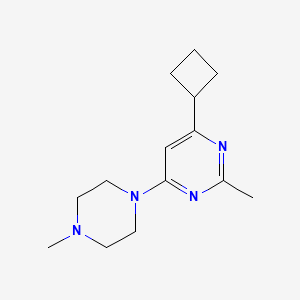

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Cyclobutyl Substitution: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the pyrimidine intermediate.

Methylation: The methyl group is added using a methylating agent such as methyl iodide.

Piperazine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and cyclobutyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

This compound is being explored for its potential therapeutic effects against several diseases, particularly cancer and neurological disorders. Its design allows for specific interactions with biological targets, making it a candidate for drug development.

Mechanism of Action

The mechanism involves the compound's interaction with specific enzymes or receptors, leading to biochemical cascades that can inhibit or activate certain pathways. Ongoing research aims to elucidate these pathways further.

Table 1: Therapeutic Applications and Mechanisms

| Disease Type | Potential Mechanism | Current Research Status |

|---|---|---|

| Cancer | Inhibition of tumor growth | Preclinical studies ongoing |

| Neurological Disorders | Modulation of neurotransmitter systems | Early-stage investigations |

Biological Research

Biological Pathway Studies

In biological research, 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine serves as a tool for investigating molecular interactions and signaling pathways. Its unique structure allows researchers to probe the effects of specific substitutions on biological activity.

Case Study: Interaction with Receptors

A study demonstrated that this compound could selectively bind to certain receptors implicated in neurodegenerative diseases, suggesting a role in understanding disease mechanisms and developing targeted therapies.

Pharmaceutical Research

Lead Compound Development

The compound acts as a lead structure for the synthesis of new derivatives aimed at enhancing efficacy and reducing side effects. Its derivatives are being synthesized to explore improved pharmacokinetic properties.

Table 2: Derivatives and Their Properties

| Derivative Name | Structural Modification | Expected Benefits |

|---|---|---|

| 4-Cyclobutyl-2-methyl-6-(piperidin-1-yl)pyrimidine | Replacement of piperazine with piperidine | Improved receptor selectivity |

| 4-Cyclobutyl-2-methyl-6-(N,N-dimethylpiperazin-1-yl)pyrimidine | Dimethylation of piperazine | Enhanced bioavailability |

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique cyclobutyl and piperazine moieties facilitate various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

4-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Studied for its antitrypanosomal and antiplasmodial activities.

Uniqueness

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl and piperazine groups can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug development and research.

Actividad Biológica

4-Cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing from diverse sources to provide an authoritative overview.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine core followed by the introduction of cyclobutyl and piperazine substituents. The detailed synthetic routes can be found in patents and research articles focusing on similar pyrimidine derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. These include:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CFI-400945 | HCT116 (colon cancer) | <10 |

| Compound 82a | Multiple Myeloma | 0.4 - 1.1 |

The presence of the cyclobutyl and piperazine moieties has been shown to enhance potency against certain kinases involved in tumor growth, suggesting a structure-activity relationship that favors these substituents .

Kinase Inhibition

The compound has been evaluated for its activity against various kinases, which are critical targets in cancer therapy. In particular, it has shown promising results as a selective inhibitor of specific kinases with IC50 values in the low nanomolar range:

| Kinase | IC50 (nM) |

|---|---|

| FGFR1 | <30 |

| CDK4 | ~50 |

These findings indicate that this compound may serve as a lead compound for further development in targeted cancer therapies .

The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity, which is crucial for cell cycle regulation and proliferation. The structural features allow it to bind effectively to ATP-binding sites on kinases, thereby blocking their activity and leading to reduced tumor cell viability.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on HCT116 Tumors : In vivo experiments using mice implanted with HCT116 tumors demonstrated that administration of related pyrimidine derivatives resulted in significant tumor regression compared to controls.

- Piperazine Derivatives : A series of piperazine-containing compounds were tested against various cancer cell lines, revealing that modifications at the piperazine nitrogen significantly influenced biological activity.

Propiedades

IUPAC Name |

4-cyclobutyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4/c1-11-15-13(12-4-3-5-12)10-14(16-11)18-8-6-17(2)7-9-18/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDQSTIYFJXQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.